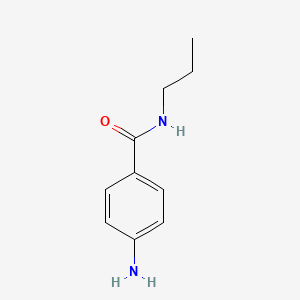

4-amino-N-propylbenzamide

Descripción

Contextualizing 4-Amino-N-propylbenzamide within Benzamide (B126) Derivative Research

Benzamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents. Current time information in Bangalore, IN. The benzamide scaffold is a privileged structure due to its metabolic stability and its capacity for forming hydrogen bonds, which facilitates interactions with biological targets like enzymes and receptors. ontosight.ai This has led to the development of benzamide-containing compounds with applications as anticancer, anti-inflammatory, analgesic, and antimicrobial agents. ontosight.ai

The research into derivatives is often driven by structure-activity relationship (SAR) studies, where systematic modifications to the benzamide core reveal how specific functional groups influence biological activity. For instance, the position and nature of substituents on the aromatic ring and the N-alkyl group can dramatically alter a compound's therapeutic properties. This compound fits into this context as a simple, yet functionalized, building block. The presence of the 4-amino group, in particular, offers a reactive site for further chemical modification, allowing for its use as a precursor in the synthesis of more complex and potentially more potent molecules.

Importance and Relevance of this compound in Contemporary Medicinal Chemistry

The primary importance of this compound in modern medicinal chemistry lies in its role as a synthetic intermediate and a molecular fragment for drug design. The compound itself is considered a useful research chemical. chembuyersguide.com Its structure contains two key features for further elaboration: the primary aromatic amine and the N-propyl amide group.

The 4-amino group can be readily modified through reactions such as acylation, alkylation, or diazotization, enabling the synthesis of a large library of derivative compounds. This versatility is crucial in lead optimization, where chemists aim to enhance the efficacy and selectivity of a parent compound. For example, N-Propylbenzamide, a closely related structure, serves as an intermediate in the synthesis of 4-amino-N-substituted amines through catalytic hydrogenation of a nitro precursor. This highlights a common synthetic strategy where the amino group of a compound like this compound is the result of a reduction of a nitro group, as seen in the synthesis of 2-chloro-4-amino-N-propylbenzamide from its nitro-substituted precursor. smolecule.com

The N-propyl group influences the compound's lipophilicity, which can affect its ability to cross biological membranes and interact with molecular targets. The specific nature of this alkyl chain is a critical variable in the design of benzamide-based therapeutics.

Overview of Key Research Areas for this compound

While direct and extensive biological studies on this compound are not widely published, the research applications of its structural analogs provide a clear indication of its potential areas of use. The compound serves as a valuable scaffold for developing molecules for several key research areas.

Structurally similar compounds are frequently used as biochemical probes to investigate biological pathways. smolecule.com For instance, derivatives are explored for their interactions with specific enzymes and receptors, helping to elucidate their function and identify new therapeutic targets. smolecule.com The investigation of related molecules for anti-inflammatory and antimicrobial properties suggests that derivatives of this compound could also be synthesized and screened for similar activities. smolecule.com Furthermore, the broader class of benzamides is heavily researched in oncology, with some derivatives acting as inhibitors of enzymes crucial for cancer cell survival, such as DNA methyltransferases or histone deacetylases. nih.gov

The table below summarizes the established research applications for compounds structurally related to this compound, illustrating the research context in which it operates.

| Related Compound Class | Key Research Applications |

| Substituted N-Alkylbenzamides | Investigation of analgesic, anti-inflammatory, antimicrobial, and antioxidant properties. |

| Aminobenzamides | Serve as intermediates in pharmaceutical synthesis; used as biochemical probes for enzyme and receptor studies. smolecule.com |

| Complex Benzamide Derivatives | Development of inhibitors for enzymes like DNA methyltransferase (DNMT) in cancer research. nih.gov |

This table outlines the primary research fields where close analogs of this compound are actively investigated.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSUFQMXTCIJCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00330258 | |

| Record name | 4-amino-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00330258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38681-78-6 | |

| Record name | 4-Amino-N-propylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38681-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00330258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino N Propylbenzamide and Its Analogues

Established Synthetic Pathways for 4-Amino-N-propylbenzamide

Amidation Reactions in this compound Synthesis

Amidation is a fundamental reaction in the synthesis of benzamides, involving the formation of an amide bond between a carboxylic acid or its derivative and an amine. researchgate.net

One of the most common approaches for synthesizing N-substituted benzamides is the reaction of a benzoyl chloride with a suitable amine. For instance, 4-nitro-N-propylbenzamide can be synthesized by reacting 4-nitrobenzoyl chloride with propylamine (B44156). The resulting nitro-substituted benzamide (B126) can then be reduced to the corresponding this compound. This two-step process is a versatile method for introducing the amino group at the para position.

Direct amidation of carboxylic acids with amines offers a more atom-economical route, though it often requires catalysts or harsh conditions to facilitate the dehydration process. Lewis acids like titanium tetrachloride (TiCl₄) and zirconium tetrachloride (ZrCl₄) have been shown to effectively catalyze the direct condensation of benzoic acids and amines. d-nb.info For example, TiCl₄ has been used in pyridine (B92270) at 85°C to produce various amides in moderate to excellent yields. nih.gov Similarly, ZrCl₄ has been employed as a catalyst at temperatures ranging from 70°C to 110°C, proving effective for both aliphatic and aromatic carboxylic acids. d-nb.info

The general mechanism for Lewis acid-catalyzed amidation can involve the formation of a highly reactive acylating intermediate, such as an acyl chloride or an acyl pyridinium (B92312) ion, which then readily reacts with the amine to form the amide bond. nih.gov

Table 1: Comparison of Amidation Reagents and Conditions

| Catalyst/Reagent | Starting Materials | Conditions | Yield | Reference |

| Thionyl chloride (SOCl₂) | 4-Nitrobenzoic acid, Propylamine | Two steps: 1. Acyl chloride formation 2. Amidation | Not specified | |

| Titanium tetrachloride (TiCl₄) | Benzoic acid, Aniline (B41778) | Pyridine, 85°C, 12h | 38% | nih.gov |

| Zirconium tetrachloride (ZrCl₄) | Benzoic acids, Amines | THF, 70-100°C, 24h | 62-99% | d-nb.info |

Reductive Amination Approaches for this compound Derivatives

Reductive amination is a powerful method for forming C-N bonds and is particularly useful for synthesizing substituted amines. nih.govmasterorganicchemistry.com This reaction involves the initial formation of an imine or enamine from a carbonyl compound and an amine, followed by in-situ reduction to the corresponding amine. masterorganicchemistry.com While direct reductive amination to form this compound itself is less common, this strategy is highly valuable for synthesizing analogues with modifications on the amino group.

For instance, to introduce different alkyl groups to the amino moiety of a benzamide derivative, one could start with a suitable amino-substituted benzaldehyde (B42025) or ketone. The carbonyl group can react with an amine to form an imine, which is then reduced using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com These reagents are favored because they are less reactive towards the starting carbonyl compound compared to the intermediate imine. masterorganicchemistry.com

A one-pot reductive amination of carbonyl compounds with nitroarenes has also been developed using a heterogeneous Ni/NiO catalyst and H₂ as the reductant. nih.gov This approach is attractive as it bypasses the pre-reduction of the nitro compound to an aniline derivative. nih.gov

Specific Reaction of 4-Aminobenzamide (B1265587) and Propylamine for this compound Hydrochloride

The synthesis of this compound hydrochloride can be achieved through the direct reaction of 4-aminobenzamide with propylamine. This specific transformation targets the formation of the N-propyl amide bond. While detailed mechanistic studies for this exact reaction are not extensively published, it likely proceeds through a nucleophilic acyl substitution mechanism where the propylamine attacks the carbonyl carbon of 4-aminobenzamide. The reaction may require heat or a catalyst to proceed efficiently, leading to the formation of this compound, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

Multi-step Synthesis Strategies

The synthesis of more complex analogues of this compound often necessitates multi-step reaction sequences. savemyexams.comlibretexts.org These strategies allow for the sequential introduction of various functional groups and the construction of intricate molecular architectures. savemyexams.com

A common multi-step approach involves starting with a readily available substituted benzoic acid. nih.gov For example, a synthetic route to N-[4-(2-amino-6-methylpyrimidin-4-ylamino)phenyl]-4-(quinolin-4-ylamino)benzamide, an analogue of 4-aminobenzamide, began with 4-nitrobenzoyl chloride. nih.gov This was amidated with 4-nitroaniline (B120555), followed by reduction of both nitro groups to yield a diamino intermediate. Subsequent reactions then introduced the quinoline (B57606) and aminopyrimidine moieties. nih.gov

Another illustrative multi-step synthesis involves the preparation of 4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide. smolecule.com This synthesis starts with 2-chloro-4-aminobenzoic acid, which is first converted to its acyl chloride using thionyl chloride. The resulting 4-amino-2-chlorobenzoyl chloride is then reacted with 3-(diethylamino)propylamine (B94944) to form the final product. smolecule.com

These multi-step strategies highlight the importance of retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. libretexts.org

Table 2: Example of a Multi-step Synthesis

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1 | 4-Nitrobenzoyl chloride, 4-Nitroaniline | Et₃N, dioxane, 60°C, 1h | 4-Nitro-N-(4-nitrophenyl)benzamide | nih.gov |

| 2 | 4-Nitro-N-(4-nitrophenyl)benzamide | Fe, AcOH, EtOH/H₂O (2:1), reflux | 4-Amino-N-(4-aminophenyl)benzamide | nih.gov |

Novel and Emerging Synthetic Techniques

Sonochemical Synthesis Methods for Benzamide Derivatives

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a green and efficient tool in organic synthesis. researchgate.netchemmethod.com Ultrasound irradiation can significantly accelerate reaction rates, improve yields, and reduce reaction times, often under milder conditions than conventional methods. researchgate.net These effects are attributed to acoustic cavitation, the formation, growth, and implosive collapse of bubbles in the liquid, which generates localized hot spots with high temperatures and pressures.

In the context of benzamide synthesis, sonication has been successfully applied to the direct condensation of carboxylic acids and amines. A study reported a rapid and efficient synthesis of benzamide derivatives under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl₄). researchgate.net This method offers the advantages of using a reusable catalyst, short reaction times (15–60 minutes), and being an environmentally friendly process. researchgate.net

Another application of sonochemistry is in the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives. nih.gov The use of ultrasound in this multi-step synthesis reduced the reaction time for certain steps from 8-28 hours (conventional heating/stirring) to just 2 hours. nih.gov

Table 3: Comparison of Conventional vs. Sonochemical Synthesis

| Reaction | Conventional Method | Sonochemical Method | Reference |

| Synthesis of azetidin-2-one (B1220530) derivatives | Stirring (20-28h) or Reflux (8-10h) | Ultrasonication (2h) | nih.gov |

| Direct amidation of benzoic acid | Not specified | Ultrasonic irradiation, diatomite earth@IL/ZrCl₄, 15-60 min | researchgate.net |

Oxidative Cleavage Approaches in Benzamide Synthesis

The synthesis of benzamides, including structures analogous to this compound, can be achieved through various oxidative cleavage methods. These techniques offer powerful alternatives to traditional synthetic routes by utilizing readily available starting materials.

One notable approach involves the iodine-catalyzed oxidative C-C bond cleavage of alkyl aryl ketones. rsc.orgresearchgate.net This method is advantageous due to the use of an inexpensive catalyst and its operation under open-air conditions. rsc.org It demonstrates broad substrate scope, allowing for the facile synthesis of a variety of benzoic acids and benzamides. rsc.orgresearchgate.net For instance, the transformation of an acetyl group on a complex molecule to a carboxyl group can be achieved using this iodine-catalyzed oxidative C-C bond cleavage. researchgate.net

Another strategy is the palladium-catalyzed oxidative cleavage/cyclization for the synthesis of quinazolinone derivatives from 2-aminobenzamides and terminal alkenes. rsc.org This process utilizes molecular oxygen as a green oxidant, highlighting its environmental benefits. rsc.org

Furthermore, manganese oxide-catalyzed auto-tandem catalysis enables the direct synthesis of amides from unsaturated hydrocarbons. nih.gov This method couples oxidative cleavage with amidation, using oxygen as the oxidant and ammonia (B1221849) as the nitrogen source. nih.gov It is effective for a wide range of alkenes and alkynes, converting them into amides that are one or multiple carbons shorter. nih.gov

Copper-mediated oxidative coupling also presents a viable route. For example, the coupling of benzamides with maleimides can be achieved via an 8-aminoquinoline-directed C-H cleavage, facilitated by copper(II) acetate. acs.org This reaction proceeds through an aromatic C-H alkenylation followed by an intramolecular aza-Michael-type addition to form isoindolone-incorporated spirosuccinimides. acs.org

These oxidative cleavage methodologies provide versatile and efficient pathways for the synthesis of benzamides and their derivatives, often with advantages in terms of cost, environmental impact, and substrate applicability.

Mechanochemical Synthesis Applications

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a green and efficient alternative for the synthesis of amides, including benzamide derivatives. organic-chemistry.orgbeilstein-journals.org This solvent-free approach often leads to faster reactions, reduced waste, and sometimes different product selectivity compared to traditional solution-phase methods. ucm.es

A significant application of mechanochemistry is the synthesis of primary amides from esters via ball milling. organic-chemistry.orgucm.es This method can use calcium nitride as an ammonia source in the presence of ethanol (B145695) and a catalyst like indium chloride. organic-chemistry.org It is compatible with a wide array of functional groups, including those found in aromatic and aliphatic esters, and can even be applied to the synthesis of complex molecules like the antiepileptic drug rufinamide. organic-chemistry.orgucm.es The process is notably faster and operates under milder conditions than conventional methods. organic-chemistry.org

Mechanochemical methods have also been developed for the direct amidation of esters, a transformation enabled by reagents like potassium tert-butoxide under ball milling conditions. cardiff.ac.uk This technique has been successfully applied to a broad scope of esters and amines for the synthesis of biologically active compounds. cardiff.ac.uk

Furthermore, mechanochemistry has been employed in peptide synthesis. By using ball milling, N-terminal protection of α-amino esters can be achieved with high yields in a short amount of time. beilstein-journals.org This highlights the potential of mechanochemistry to facilitate complex bond-forming reactions in a sustainable manner. beilstein-journals.org The Ritter reaction, a key method for creating amides from nitriles and tertiary alcohols, has also been adapted to mechanochemical conditions. beilstein-journals.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds like this compound to minimize environmental impact. skpharmteco.comunisi.it Key areas of focus include the use of safer solvents, alternative energy sources, and waste reduction. skpharmteco.comadvancedchemtech.com

One of the primary tenets of green chemistry is the use of safer solvents and auxiliaries, or their elimination altogether. skpharmteco.com Traditional organic solvents like DMF, NMP, and CH2Cl2 are often replaced with greener alternatives such as water or ethanol. skpharmteco.comadvancedchemtech.com Water, in particular, is an environmentally benign solvent that can be used in various synthetic approaches, including solid-phase peptide synthesis (SPPS). advancedchemtech.comcsic.es The development of water-soluble protecting groups and water-dispersible amino acid nanoparticles facilitates reactions in aqueous media. csic.es

The use of alternative energy sources like ultrasonic waves and microwaves is another key aspect of green chemistry. beilstein-journals.orgekb.eg Sonication can accelerate organic reactions, leading to higher yields and shorter reaction times, as demonstrated in the synthesis of hydrazones and bishydrazones. ekb.eg This method is considered a safe and efficient energy source. ekb.eg

Catalysis plays a crucial role in green synthesis. The use of catalytic reagents is preferred over stoichiometric ones as they can be used in small amounts and can be recycled and reused. unisi.it For example, micellar catalysis in water allows for eco-friendly hydroaminomethylation of anilines, with the catalyst being fully recoverable and reusable. unisi.it

Waste reduction is a fundamental goal of green chemistry. advancedchemtech.com This can be achieved by designing more efficient synthetic routes, minimizing wash steps, and using protocols that avoid the generation of hazardous waste, such as TFA-free cleavage in peptide synthesis. advancedchemtech.com Moving from batch processes to continuous flow systems can also significantly reduce the amount of excess reagents and solvents used. advancedchemtech.com

Purification and Characterization Techniques in Synthetic Studies

Following synthesis, the purification and rigorous characterization of this compound and its analogues are essential to confirm their structure and purity.

Spectroscopic Analysis (NMR, IR, LCMS) for Structural Confirmation

A combination of spectroscopic techniques is employed for the detailed structural elucidation of benzamide derivatives. b-cdn.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for determining the molecular structure. b-cdn.netmdpi.com For instance, in related benzamide structures, ¹H NMR spectra would show characteristic signals for the propyl group's protons (CH₃, CH₂, and N-CH₂) and the aromatic protons on the benzene (B151609) ring. mdpi.comscispace.com The chemical shifts (δ) and coupling constants (J) provide detailed information about the connectivity of atoms. b-cdn.netmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. b-cdn.netmdpi.com A characteristic absorption band for the amide C=O stretch is typically observed around 1630-1680 cm⁻¹. The N-H stretching vibrations of the primary amino group and the amide N-H would also be present.

Liquid Chromatography-Mass Spectrometry (LCMS): LCMS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. b-cdn.netslideshare.net This technique is used to determine the molecular weight of the compound and to assess its purity. b-cdn.net The mass spectrum would show a peak corresponding to the molecular ion [M+H]⁺. b-cdn.net

The table below shows representative spectroscopic data for a related compound, 2,3,4,5-Tetrafluoro-N-propylbenzamide.

| Technique | Observed Signals |

| ¹H NMR | δ=0.89 (t, J=7.4 Hz, 3H, CH₃), 1.48–1.55 (m, 2H, CH₂CH₃), 3.20 (q, J=6.5 Hz, 2H, NCH₂), 7.53–7.59 (m, 1H, 6-H), 8.49 (brs, 1H, NH) scispace.com |

| ¹³C NMR | δ=11.43 (CH₃), 22.19 (CH₂CH₃), 41.25 (NCH₂), 111.70 (m, C6), 121.20 (m, C1), 140.00 (m), 140.77 (m), 144.69 (m), 146.18 (m), 160.89 (CO) scispace.com |

| MS (EI) | m/z (%) 235 (M⁺, 19) scispace.com |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry to verify the compound's identity and purity. scispace.comexcli.de For example, the calculated elemental composition for a synthesized compound is compared with the found values, and a close match confirms the proposed structure. scispace.com

The table below shows an example of elemental analysis data for a related fluorinated benzamide derivative.

| Compound | Formula | Analysis | Calculated (%) | Found (%) |

| 2,3,4,5-Tetrafluoro-6-(propylcarbamoyl)benzoic acid | C₁₁H₉F₄NO₃ | C | 47.32 | 47.18 |

| H | 3.25 | 3.38 | ||

| N | 5.02 | 5.13 |

Molecular Structure and Conformation of 4 Amino N Propylbenzamide and Its Derivatives

Advanced Crystallographic Studies of 4-Amino-N-propylbenzamide-Related Compounds

Crystallographic studies are fundamental to understanding the precise arrangement of atoms in the solid state. For benzamide (B126) derivatives, these studies provide a wealth of information on molecular geometry, packing motifs, and non-covalent interactions.

X-ray Diffraction Analysis of Benzamide Derivatives

Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional structure of crystalline solids. Although specific crystallographic data for this compound is not extensively detailed in the available literature, numerous studies on related benzamide derivatives provide a clear picture of their structural characteristics. acs.orgmdpi.com These compounds often crystallize in common space groups, with their unit cell dimensions reflecting the size and shape of the substituents on the benzamide core.

| Compound | Crystal System | Space Group | Reference |

| 2-(N-allylsulfamoyl)-N-propylbenzamide | Monoclinic | P21/c | mdpi.com |

| N-(2-hydroxy-5-methylphenyl)benzamide | Triclinic | P-1 | iucr.org |

| 3-Benzodioxole-5-carboxylic acid 2,5-dioxo-1-pyrrolidinyl ester | Monoclinic | P2(1)/n | mdpi.com |

| 2-methoxy-N-[4-(thiazol-2-yl-sulfamoyl)-phenyl]-benzamide | Monoclinic | P21 | core.ac.uk |

Analysis of Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are the primary drivers of supramolecular assembly in benzamide derivatives. The amide group (-CONH-) is an excellent hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of robust and predictable networks. researchgate.net A common motif observed in primary and secondary amides is the amide-to-amide hydrogen-bonded dimer, which forms a ring structure denoted by the graph-set notation R²₂(8). researchgate.net

In addition to amide-amide interactions, other functional groups contribute to the hydrogen-bonding network. In 4-aminobenzamide (B1265587) derivatives, the amino group (-NH₂) provides additional hydrogen bond donors, leading to more complex, three-dimensional structures. acs.org Studies on cocrystals of 4-aminobenzamide with dicarboxylic acids show extensive hydrogen bonding between the amide and amino groups of the benzamide and the carboxylic acid groups of the coformer. acs.orgiucr.org In other derivatives, such as ortho-(4-tolylsulfonamido)benzamides, intramolecular hydrogen bonds are observed between the carbonyl oxygen and the sulfonamide hydrogen, which influences the molecule's conformation. mdpi.com These intramolecular interactions are supplemented by intermolecular N-H···O=S bonds, creating layered structures. mdpi.com In the crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide, molecules are linked by O-H···O hydrogen bonds, forming C(7) chains. iucr.org

| Compound/System | Hydrogen Bond Type(s) | Resulting Supramolecular Structure | Reference |

| General Benzamides | N-H···O (Amide-Amide) | Dimers with R²₂(8) motif, catemers | acs.orgresearchgate.net |

| N-(2-hydroxy-5-methylphenyl)benzamide | O-H···O, N-H···O, C-H···O | C(7) chains, R²₂(7) loops, inversion dimers | iucr.org |

| ortho-(4-tolylsulfonamido)benzamides | N-H···O=S (intermolecular), N-H···O=C (intramolecular) | Parallel planes with R⁴₄(12) motifs | mdpi.com |

| 4-aminobenzamide cocrystals | N-H···O, O-H···O | Complex hydrogen-bonded networks | acs.orgiucr.org |

Dihedral Angle Analysis of Benzene (B151609) Rings and Amide Groups

The conformation of benzamide derivatives is largely defined by the dihedral angle between the plane of the benzene ring and the plane of the amide group. This angle determines the degree of π-conjugation between the aromatic system and the amide functionality. A smaller dihedral angle implies a more planar conformation and greater electronic conjugation, which contributes to molecular stability.

| Compound | Dihedral Angle Description | Angle (°) | Reference |

| N-(2-hydroxy-5-methylphenyl)benzamide | Between the two aromatic rings | 56.41 (8) | iucr.org |

| 3-benzodioxole-5-carboxylic acid 2,5-dioxo-1-pyrrolidinyl ester | Between the piperonyl and succinimide (B58015) rings | 74.69 | mdpi.com |

| N-methyl-2-[[3-[©-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide | C16–C14–S1–C11 | 45.00 | tandfonline.comfigshare.com |

Computational Approaches to Conformational Analysis

Computational chemistry provides powerful tools for investigating molecular conformations and properties, often complementing experimental data. These methods can predict the most stable geometries and explore the energy landscape of flexible molecules.

Molecular Mechanics Calculations for Conformation Prediction

Molecular mechanics is a computational method that uses classical physics to model molecular systems. It is particularly useful for predicting the conformations of flexible molecules by calculating the potential energy of different spatial arrangements. For benzamide derivatives, molecular dynamics (MD) simulations using force fields like the extended MM2 force field have been employed to generate conformational ensemble profiles. uncst.go.ug This approach helps in understanding the conformational flexibility of the ligand, which is crucial for its interaction with biological targets. uncst.go.ug The method calculates the molecule's behavior over time based on Newton's equations of motion, yielding a trajectory of atomic positions that represent thermodynamically accessible conformations. uncst.go.ug Ab initio fragment molecular orbital (FMO) calculations, combined with molecular mechanics optimizations, have also been used to investigate the binding properties of benzamide derivatives to their targets. nih.gov

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. core.ac.uk It has become a standard tool for geometry optimization, where the goal is to find the lowest energy arrangement of atoms. openreview.net For benzamide derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are performed to predict molecular structures. mdpi.comresearchgate.net

These theoretical structures can be compared with experimental data from X-ray diffraction to validate the computational model. In a study of 2-(N-allylsulfamoyl)-N-propylbenzamide, the optimized geometric parameters (bond lengths and angles) calculated by DFT showed good agreement with the single-crystal X-ray diffraction data. mdpi.comresearchgate.net DFT is also used to calculate other important properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity and electronic properties. researchgate.netresearchgate.net

Table: Comparison of Selected Experimental (XRD) and Theoretical (DFT) Bond Lengths for 2-(N-allylsulfamoyl)-N-propylbenzamide

| Bond | Experimental (XRD) (Å) | Theoretical (DFT) (Å) | Reference |

| S1-O1 | 1.431(2) | 1.464 | mdpi.com |

| S1-O2 | 1.436(2) | 1.465 | mdpi.com |

| S1-N1 | 1.631(3) | 1.670 | mdpi.com |

| C7-O3 | 1.238(4) | 1.246 | mdpi.com |

| C7-N2 | 1.332(4) | 1.359 | mdpi.com |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool utilized in crystallography to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of all other molecules in the crystal. The resulting Hirshfeld surface provides a three-dimensional map of the close contacts between molecules, offering valuable insights into the nature and propensity of intermolecular interactions.

While specific crystallographic data and, consequently, a dedicated Hirshfeld surface analysis for this compound are not publicly available in the searched literature, the analysis of its derivatives and other closely related benzamide structures allows for a detailed prediction of its intermolecular interaction patterns. The functional groups present in this compound—a primary amino group (-NH2), an amide linkage (-CONH-), a flexible N-propyl group, and an aromatic phenyl ring—dictate the types of non-covalent interactions that stabilize its crystal structure.

The analysis of the Hirshfeld surface is often combined with the generation of 2D fingerprint plots, which summarize the intermolecular contacts in a quantitative manner. These plots represent the distribution of distances from the Hirshfeld surface to the nearest atom inside the surface (dᵢ) versus the distance to the nearest atom outside the surface (dₑ).

Based on studies of various substituted benzamides, the primary intermolecular interactions expected for this compound would include:

Hydrogen Bonding: The presence of both hydrogen bond donors (the amino -NH2 group and the amide N-H) and acceptors (the carbonyl oxygen and the amino nitrogen) suggests that strong hydrogen bonds will be a dominant feature of the crystal packing. N-H···O and N-H···N hydrogen bonds are anticipated to be significant. For instance, in the crystal structure of (E)-4-amino-N′-[1-(4-methylphenyl)ethylidene]benzohydrazide, N-H···O interactions are key to linking molecules. nih.gov Similarly, studies on other benzamides confirm that N-H···O hydrogen bonds often form dimers or chain motifs, which are a crucial stabilizing feature. iucr.orgmdpi.com

C-H···π Interactions: The interaction between the C-H bonds of the propyl group or the phenyl ring and the π-system of an adjacent aromatic ring is another likely feature. These interactions, while weaker than classical hydrogen bonds, play a significant role in the stabilization of the three-dimensional crystal architecture.

C···H/H···C Contacts: These contacts represent another significant portion of the van der Waals interactions within the crystal structure. In (E)-4-amino-N′-[1-(4-methylphenyl)ethylidene]benzohydrazide, these interactions make up 34.2% of the surface. nih.gov

The relative contributions of these interactions for a molecule like this compound can be estimated by comparing with analogous compounds. The table below presents typical percentage contributions of various intermolecular contacts to the Hirshfeld surface for related benzamide and aminobenzohydrazide structures.

| Intermolecular Contact | (E)-4-amino-N′-[1-(4-methylphenyl)ethylidene]benzohydrazide nih.gov | 2-(N-allylsulfamoyl)-N-propylbenzamide eurjchem.comevitachem.com |

| H···H | 46.1% | 59.2% |

| O···H/H···O | 10.5% | 23.5% |

| C···H/H···C | 34.2% | 14.6% |

| N···H/H···N | 8.8% | - |

The red, white, and blue color-coding on the Hirshfeld surface mapped over the dnorm function (normalized contact distance) is used to visualize these interactions. Red spots indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions, which in the case of this compound would correspond to the N-H···O and N-H···N hydrogen bonds. White areas represent contacts approximately equal to the van der Waals radii, and blue areas signify longer contacts.

Pharmacological and Biological Activity of 4 Amino N Propylbenzamide

Mechanism of Action Studies

The biological effects of 4-amino-N-propylbenzamide and its derivatives are attributed to their interactions with various molecular targets, including enzymes and receptors, which in turn modulate critical cellular signaling pathways.

Enzyme Inhibition Mechanisms

The 4-aminobenzamide (B1265587) structure is a recognized pharmacophore in the design of enzyme inhibitors. The 4-amino group and the benzamide (B126) core can engage in specific interactions within enzyme active sites. Although detailed kinetic studies for this compound are not extensively documented, research on its analogues provides significant insights.

Analogues of 4-aminobenzamide have been identified as potent inhibitors of DNA methyltransferases (DNMTs), enzymes that are crucial for epigenetic regulation. nih.gov For instance, quinoline-based analogues of 4-amino-N-(4-aminophenyl)benzamide act as effective inhibitors of DNMT1, 3A, and 3B. nih.gov The mechanism often involves the inhibitor occupying the binding pocket for the cofactor S-adenosyl-L-methionine (AdoMet), with the aminopyrimidine portion of the inhibitor mimicking the adenine (B156593) of AdoMet and forming key hydrogen bonds with amino acid residues in the enzyme's active site. nih.gov

Furthermore, the closely related compound 4-aminobenzamidine (B1203292), which features an amidine group in place of the amide, demonstrates linear competitive inhibition of human tissue kallikrein (hK1) with a dissociation constant (Ki) of 146 µM. nih.gov This suggests that the 4-aminophenyl moiety is crucial for binding to the active site. Other benzamide derivatives have shown inhibitory activity against histone deacetylases (HDACs) and cholinesterases, where the amide bond often participates in essential hydrogen bonding interactions. researchgate.netresearchgate.net

Receptor Binding Interactions and Modulation

Cellular Pathway Modulation

The interaction of this compound analogues with enzymes and receptors leads to the modulation of intracellular signaling cascades, with the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway being a significant target. thermofisher.com

The JAK-STAT pathway is a primary signaling cascade for a wide range of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and hematopoiesis. thermofisher.comwikipedia.org The pathway is initiated when a cytokine binds to its receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. thermofisher.com Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and bind to DNA to regulate the transcription of target genes. wikipedia.org

Dysregulation of this pathway is linked to various cancers and autoimmune diseases. researchgate.net Compounds containing the benzamide scaffold have been designed as inhibitors of JAK family kinases (JAK1, JAK2, JAK3, and TYK2). google.com By blocking the kinase activity of JAKs, these inhibitors can prevent the downstream phosphorylation and activation of STAT proteins, thereby interrupting the signaling cascade and mitigating the pathological cellular responses. google.com

Additionally, the inhibition of enzymes like DNMTs by 4-aminobenzamide analogues represents another mode of cellular pathway modulation, leading to the re-expression of tumor suppressor genes that were silenced by hypermethylation. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For this compound analogues, research has focused on how substitutions on the aromatic ring and modifications to the N-propyl chain affect biological activity against various targets.

Impact of Substituents on Biological Activity

Modifications to the benzamide ring of this compound analogues have profound effects on their inhibitory potency and selectivity. The nature, size, and position of substituents can either enhance or diminish biological activity depending on the specific molecular target.

For inhibitors of the polo-box domain (PBD) of Polo-like kinase 1 (Plk1), substitution on the fused phenyl ring of a triazoloquinazolinone core revealed that as the size of a halogen at the 7-position increased from fluorine to iodine, the binding affinity decreased. acs.org In another series, substitution on a phenyl side chain showed that an ortho-chloro group was not well tolerated, suggesting steric hindrance within the binding pocket. acs.org

In the development of DNA methyltransferase (DNMT) inhibitors based on the SGI-1027 scaffold, the size and nature of aromatic substituents were critical. nih.gov Tricyclic moieties like acridine (B1665455) were found to decrease activity, whereas bicyclic substituents such as quinoline (B57606) were well-tolerated. The most effective combination involved a bicyclic substituent on one side of the molecule and a single-ring moiety on the other. nih.gov

The table below summarizes key SAR findings for various benzamide analogues.

| Target Enzyme/Protein | Substituent & Position | Effect on Activity | Reference |

| Polo-like kinase 1 (PBD) | 7-Fluoro | Less potent than unsubstituted | acs.org |

| 7-Bromo | Less potent than 7-Fluoro | acs.org | |

| 7-Iodo | Least potent halogen | acs.org | |

| 2-Chloro (on phenyl side chain) | Decreased potency (less tolerated) | acs.org | |

| DNA Methyltransferase (DNMT) | Tricyclic moieties (e.g., acridine) | Decreased activity | nih.gov |

| Bicyclic moieties (e.g., quinoline) | Well-tolerated | nih.gov | |

| Histone Deacetylases (HDACs) | Small groups (e.g., Methoxy) | Beneficial for activity | tandfonline.com |

Influence of Propyl Chain Modifications

The N-alkyl group, specifically the propyl chain in this compound, plays a significant role in binding affinity, selectivity, and pharmacokinetic properties. Modifying this chain provides another avenue for optimizing biological activity.

In a series of 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzamide derivatives developed as anti-influenza agents, compounds with primary amines bearing long-chain substituents on the benzamide nitrogen demonstrated better activity than those with secondary amines or bulky aromatic groups. mdpi.com This highlights the importance of the size and nature of the N-substituent.

For inhibitors targeting the Plk1 PBD, alkylation of a triazole nitrogen (a position analogous to the benzamide nitrogen) with various small alkyl groups was explored. acs.org Analogues where the substituent was a propyl group showed good activity, indicating that this chain length is well-accommodated in the binding site. acs.org

The table below details the impact of modifying the N-substituent on the activity of benzamide analogues.

| Compound Series | N-Substituent Modification | Effect on Activity | Reference |

| Anti-Influenza Agents | Primary amines (long chain) | Better activity | mdpi.com |

| Secondary amines | Lower activity | mdpi.com | |

| Aromatic/Naphthenic groups | Lower activity | mdpi.com | |

| Plk1 PBD Inhibitors | N-Propyl (on triazole) | Good activity maintained | acs.org |

| N-Ketone (lacking basic nitrogen) | Inactive | acs.org |

Positional Isomerism Effects on Activity

Research into aminobenzamides has shown that the position of the amino group and other substituents is critical for activity and selectivity. For instance, in the context of histone deacetylase (HDAC) inhibitors, substitutions on the 2-aminobenzamide (B116534) ring have demonstrated clear positional effects. A fluorine atom at the 4-position enhances selectivity for HDAC3, whereas large substituents at the 5-position favor inhibition of HDAC1/2 over HDAC3. nih.gov Similarly, studies on benzamide derivatives as inhibitors for the SARS-Coronavirus papain-like protease (PLpro) found that a methyl group at the ortho-position of the benzamide ring resulted in the most potent activity compared to other positions. nih.gov

The antibacterial activity of benzoic acid derivatives is also heavily influenced by the position of substituents. nih.gov Studies on isomers such as 3-amino-4-methyl-N-propylbenzamide further highlight how different arrangements of the same functional groups can be explored for unique biological activities. smolecule.com The synthesis of various isomers, like 3-amino-4-methoxybenzamide (B96667) derivatives, allows for a systematic investigation of how substituent placement impacts biological function, leading to the optimization of lead compounds. mdpi.com

Table 1: Effect of Substituent Position on the Activity of Benzamide Derivatives

| Compound Class | Substituent Position | Effect on Biological Activity | Reference |

|---|---|---|---|

| 2-Aminobenzamides | 4-position (Fluorine) | Increases selectivity for HDAC3 inhibition. | nih.gov |

| 2-Aminobenzamides | 5-position (Phenyl/Thiophene) | Increases selectivity for HDAC1/2 over HDAC3. | nih.gov |

| Benzamide (SARS PLpro Inhibitor) | Ortho-position (Methyl) | Displayed the most potent inhibitory activity. | nih.gov |

| Benzoic Acid Derivatives | Varies | Influences antibacterial activity against E. coli. | nih.gov |

Stereochemical Considerations in SAR

Stereochemistry plays a crucial role in the structure-activity relationships (SAR) of benzamide derivatives. The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target.

In the development of inhibitors for the SARS-CoV papain-like protease, stereochemistry was a key factor. The (R)-enantiomer of 5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide was identified as a potent noncovalent inhibitor. nih.gov Further optimization studies confirmed this preference, showing that the R-configuration of a lead compound was twice as potent as the racemic mixture. nih.gov

Similarly, when designing agonists for the GPR139 receptor, researchers synthesized both enantiomers of a glycine (B1666218) benzamide derivative to establish if there was a stereochemical preference for its activity. nih.gov The use of benzamides derived from secondary amines for stereochemical analysis has also been a subject of study, revealing that the conformation of the amide C-N bond can differ between secondary and tertiary benzamides, which in turn influences their circular dichroism spectra. researchgate.net The specific stereochemistry of complex benzamides, such as the (1R,3S,5S) configuration in one particular molecule, is thought to be responsible for its unique biological properties. ontosight.ai

Specific Biological Activities and Therapeutic Potential

Benzamide derivatives have been investigated for a wide array of pharmacological activities, demonstrating their versatility as a chemical scaffold in drug discovery. ontosight.aiontosight.ai

Anticancer Properties and Apoptosis Induction

A significant area of research for benzamide derivatives is in oncology, where they have shown promise as anticancer agents that can induce apoptosis (programmed cell death). ontosight.aiontosight.ai The induction of apoptosis is a key mechanism for many chemotherapeutic drugs. d-nb.inforesearchgate.net

Several studies have focused on creating novel benzamide-containing compounds that trigger this process.

A series of 2-amino-1,4-naphthoquinone-benzamides were designed as potent cytotoxic agents against multiple cancer cell lines, including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). d-nb.inforesearchgate.net The most potent of these compounds were confirmed to induce apoptosis morphologically. d-nb.inforesearchgate.net

Indapamide, a benzamide-containing diuretic, was used as a starting material to synthesize derivatives with pro-apoptotic activity. nih.gov One such derivative, 4-Chloro-3-({[(4-chlorophenyl) amino) carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, demonstrated the highest pro-apoptotic effect on melanoma cell lines. nih.gov

Flavonoid-based amide derivatives have been shown to cause cell cycle arrest and induce apoptosis in triple-negative breast cancer cells by down-regulating the PI3K/AKT signaling pathway. nih.gov

Other simple benzamides, like 2-amino-N-(3-hydroxypropyl)benzamide, have also been observed to induce apoptosis in cancer cells, indicating the broad potential of this chemical class.

Table 2: Anticancer Activity of Selected Benzamide Derivatives

| Compound/Derivative Class | Mechanism of Action | Targeted Cancer Cell Line(s) | Reference |

|---|---|---|---|

| 2-Amino-1,4-naphthoquinone-benzamides | Cytotoxicity, Apoptosis Induction | MDA-MB-231, SUIT-2, HT-29 | d-nb.inforesearchgate.net |

| Indapamide Derivatives | Pro-apoptotic Activity | MDA-MB-435 (Melanoma) | nih.gov |

| Flavonoid-based Amides | PI3K/AKT Pathway Inhibition, Apoptosis Induction | MDA-MB-231 (Breast Cancer) | nih.gov |

| 2-Amino-N-(3-hydroxypropyl)benzamide | Apoptosis Induction | H1975 (Cancer cells) |

Anti-inflammatory and Antimicrobial Activities

The benzamide scaffold is also associated with significant anti-inflammatory and antimicrobial properties. ontosight.aibiomedpharmajournal.org Various derivatives have been synthesized and tested against a range of pathogens and inflammatory models.

For example, 2-amino-N-(3-hydroxypropyl)benzamide has demonstrated antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli. The same study highlighted its potent antifungal activity against Aspergillus fumigatus, where it was found to be more effective than the standard drug Clotrimazole. Other related compounds, such as 3-amino-4-methyl-N-propylbenzamide and 4-methyl-N-propylbenzamide, have also been investigated for their potential anti-inflammatory and antimicrobial activities. smolecule.com

Antiviral Properties

Benzamide derivatives have emerged as a promising class of antiviral agents. Research has led to the identification of compounds with activity against several significant human viruses.

Coronaviruses: A notable achievement has been the design of benzamide derivatives as noncovalent inhibitors of the papain-like protease (PLpro) of SARS-CoV. nih.govnih.gov These inhibitors, including (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide, were also found to be effective at inhibiting the replication of SARS-CoV-2 in cell cultures, making them valuable leads for developing pan-coronaviral drugs. nih.gov

Enterovirus 71 (EV 71): A novel series of N-phenylbenzamide derivatives were synthesized and identified as inhibitors of EV 71. mdpi.com The compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was particularly active against several EV 71 strains at low micromolar concentrations and showed low cytotoxicity, marking it as a promising lead for further development. mdpi.com

Influenza Virus: Benzoic acid derivatives, the parent class of benzamides, have been studied as inhibitors of the influenza virus neuraminidase, an essential enzyme for viral replication. mdpi.com

Anticonvulsant Activity of Benzamide Derivatives

The benzamide structure is a recognized pharmacophore for anticonvulsant activity. biomedpharmajournal.org Numerous studies have explored the potential of benzamide derivatives in treating seizures, with many compounds showing efficacy in preclinical models.

A series of 4-(benzyloxy)-benzamides were tested in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (ScMet) seizure assays, which are models for grand mal and petit mal epilepsy, respectively. uj.edu.pl Several of these compounds showed protective activity in both tests. uj.edu.pl

Isatin-based benzamide derivatives, specifically (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives, exhibited significant protection in both MES and PTZ (pentylenetetrazole) induced seizure models in mice, suggesting they could be potential lead compounds. nih.gov

Fluorinated N-benzamide enaminones were found to have good anticonvulsant activity in the 6-Hz rodent model, which is considered a model for therapy-resistant partial seizures. bohrium.com Electrophysiology studies suggested these compounds may act by selectively inhibiting voltage-gated sodium channels. bohrium.com

Other novel structures, such as pyrrolyl benzamide derivatives, have also been synthesized and shown to provide protection against MES and PTZ induced convulsions. iajpr.com

Modulation of Metabolic Pathways

Benzamide derivatives are a class of compounds actively explored in medicinal chemistry for their potential to interact with and modulate biological systems. These interactions can lead to a variety of biological effects, including the modulation of cellular processes and metabolic pathways. The core structure of benzamide allows for various substitutions, which can influence the compound's metabolic stability and biological targets. For instance, the inclusion of a cyclopropylmethyl group in some benzamide derivatives is thought to enhance metabolic stability by making the compound less susceptible to oxidative degradation.

The mechanism of action for these compounds often involves binding to the active sites of specific enzymes or receptors, which in turn blocks or alters their catalytic functions or signaling pathways. This can lead to the inhibition of critical metabolic pathways necessary for cell function or survival. Some benzamide derivatives have been investigated as activators for the glucokinase (GK) enzyme, a key regulator in glucose metabolism, highlighting their potential role in managing metabolic disorders like diabetes mellitus. researchgate.net While specific research on this compound's direct impact on metabolic pathways is not extensively detailed, the activities of related benzamide compounds suggest that it may possess the potential to influence various metabolic processes. google.com

Inhibition of Tyrosine Kinases

The aminobenzamide scaffold is a key feature in the design of various tyrosine kinase inhibitors (TKIs). mdpi.comnih.gov Tyrosine kinases are crucial enzymes in cellular signaling pathways that regulate cell proliferation, differentiation, and survival; their deregulation is a hallmark of many cancers. mdpi.comgoogle.com Compounds structurally related to this compound have shown inhibitory activity against several tyrosine kinases.

Research into a series of 3-substituted benzamide derivatives, structurally related to the Bcr-Abl tyrosine kinase inhibitor imatinib, revealed potent antiproliferative activity against leukemia cells positive for the Bcr-Abl fusion protein. nih.gov Similarly, pyrimidinylaminobenzamide compounds have been identified as inhibitors of multiple receptor tyrosine kinases, including PDGF-R, Flt3, and c-Kit. google.com

The inhibitory potential of these compounds is often evaluated by measuring their effect on kinase activity or cell viability. For example, certain novel aminobenzamide derivatives have demonstrated a significant reduction in the viability of K562 sensitive cells, which are a model for chronic myeloid leukemia. mdpi.com The development of these inhibitors is a key strategy in cancer therapy, aiming to block the signaling pathways that drive tumor growth. google.com

Potential as DNA Methyltransferase Inhibitors

DNA methylation is a critical epigenetic mechanism that regulates gene expression, and its dysregulation is a common feature in cancer, often leading to the silencing of tumor suppressor genes. nih.gov Inhibitors of DNA methyltransferases (DNMTs), the enzymes responsible for this process, are therefore considered promising therapeutic agents. nih.govresearcher.life

While direct studies on this compound as a DNMT inhibitor are limited, research on structurally similar compounds highlights the potential of this chemical class. Analogues of 4-amino-N-(4-aminophenyl)benzamide, which share the core benzamide structure, have been designed and evaluated as inhibitors of DNMTs. nih.govresearcher.lifecapes.gov.br These investigations were inspired by SGI-1027, a potent quinoline-based inhibitor of DNMT1, DNMT3A, and DNMT3B. nih.govcapes.gov.br

In one study, several synthesized analogues exhibited inhibitory activity comparable to the parent compound SGI-1027. researcher.liferesearchgate.net Further testing showed that these compounds were more potent against human DNMT3A than DNMT1 and could induce the re-expression of a reporter gene silenced by methylation in leukemia cells. researcher.liferesearchgate.net Structure-activity relationship studies revealed that the nature and size of substituents on the benzamide scaffold are crucial for inhibitory activity. researcher.life For instance, bicyclic substituents like quinoline were well-tolerated, while larger tricyclic moieties tended to decrease activity. researcher.life These findings suggest that the 4-aminobenzamide framework is a viable scaffold for developing new DNMT inhibitors. nih.govresearcher.life

Role in Enzyme Inhibition (e.g., Human Tissue Kallikrein)

The potential of this compound as an enzyme inhibitor can be inferred from studies on closely related aniline (B41778) and benzamidine (B55565) derivatives, particularly in the context of human tissue kallikrein (hK1). nih.govscielo.br Human tissue kallikrein is a serine protease involved in various physiological processes, and its inhibition is a target for treating conditions like inflammatory diseases. google.com

Detailed kinetic studies have been performed on the inhibition of hK1 by compounds such as 4-aminobenzamidine, benzamidine, 4-nitroaniline (B120555), and aniline. nih.govscielo.br These studies demonstrated that 4-aminobenzamidine and benzamidine act as linear competitive inhibitors of hK1. nih.govscielo.br In contrast, 4-nitroaniline and aniline, which are also structurally related to this compound, were found to be linear mixed inhibitors. nih.govscielo.br This means they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

The inhibitory constants (Ki) provide a measure of the potency of these inhibitors. The data shows a wide range of potencies among these related compounds, indicating that small structural changes can significantly impact their inhibitory activity. nih.govscielo.brresearchgate.net This detailed understanding of how aniline and benzamidine derivatives interact with and inhibit human tissue kallikrein provides a strong basis for the potential enzyme-inhibiting role of this compound. nih.govgoogle.com

Inhibitory Activity of Aniline and Benzamidine Derivatives on Human Tissue Kallikrein (hK1)

| Inhibitor | Type of Inhibition | Ki (µM) |

|---|---|---|

| 4-nitroaniline | Linear Mixed | 38.6 ± 5.2 |

| 4-aminobenzamidine | Linear Competitive | 146 ± 10 |

| Benzamidine | Linear Competitive | 1,098 ± 91 |

| Aniline | Linear Mixed | 37,340 ± 5,400 |

Data sourced from studies on the hydrolysis of D-valyl-L-leucyl-L-arginine p-nitroanilide by hK1. nih.govscielo.br

Computational and Molecular Modeling Studies of 4 Amino N Propylbenzamide

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is crucial for predicting the binding affinity and interaction patterns between a drug candidate and its biological target.

Molecular docking simulations are employed to predict the binding energy of a ligand within the active site of a target protein. A more negative binding energy value typically indicates a stronger, more stable interaction.

In studies of benzamide (B126) derivatives, compounds with structural similarities to 4-amino-N-propylbenzamide have been docked against various protein targets to assess their potential biological activity. For instance, a propyl-substituted benzamide derivative (referred to as compound 4k in one study) was evaluated against the HERA protein, a target relevant to anticancer research. d-nb.info The simulation predicted a favorable binding affinity, suggesting a stable interaction within the protein's binding pocket.

Table 1: Predicted Binding Affinities of a Propyl-Substituted Benzamide Derivative with Target Proteins

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Propyl-substituted benzamide (analogue) | HERA Protein | -8.2 d-nb.info |

This table presents data for a structurally related propyl-substituted benzamide as a proxy for this compound, based on available research.

Beyond predicting binding energy, docking simulations provide detailed information about the non-covalent interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov Analyzing these specific contacts is key to understanding the mechanism of action and for guiding further structural optimization. nih.gov

For a propyl-substituted benzamide analogue, docking studies against the peroxiredoxin protein (PDB: 3MNG) revealed that the compound primarily engaged in hydrophobic bonding with the target protein. d-nb.info This type of interaction is common for ligands containing alkyl groups like the propyl chain of this compound. The analysis of these interactions helps to build a comprehensive picture of how the molecule fits within and binds to its biological target. biorxiv.org

Table 2: Predicted Interaction Types for a Propyl-Substituted Benzamide Analogue

| Ligand | Target Protein | Key Interaction Type | Interacting Residues |

|---|

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. mdpi.comnih.gov These calculations provide fundamental information about molecular structure, stability, and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability.

A large HOMO-LUMO energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov While specific DFT calculations for this compound are not detailed in the provided search results, data from structurally similar compounds illustrate the typical values obtained through these methods.

Table 3: Calculated HOMO-LUMO Energy Gaps for Benzamide-Related Compounds

| Compound | Method | HOMO-LUMO Gap (eV) |

|---|---|---|

| N-propylbenzamide | DFT (B3LYP/6-311+G(d,p)) | 6.2 |

This table provides reference values from similar molecules to contextualize the expected electronic properties of this compound.

Quantum chemical calculations are fundamental to predicting a molecule's electronic structure and chemical reactivity. nih.gov The distribution of the HOMO and LUMO orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. researchgate.net For instance, the region of the molecule where the HOMO is localized indicates the area most likely to donate electrons in a chemical reaction. researchgate.net

Furthermore, these calculations can determine various physicochemical parameters that describe a molecule's reactivity, such as its chemical hardness, softness, and electrophilicity index. The analysis of the molecular electrostatic potential (MEP) surface can also identify the electron-rich and electron-poor regions of the molecule, providing further insight into its interactive capabilities. nih.gov

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of a ligand binding to a receptor, molecular dynamics (MD) simulations offer a dynamic view of this process. nih.gov MD simulations calculate the motion of atoms over time by applying Newton's equations of motion, allowing researchers to observe conformational changes, the stability of the protein-ligand complex, and the role of solvent molecules. nih.govmdpi.com

By running simulations for tens or hundreds of nanoseconds, MD can reveal the mechanism of binding and unbinding. fu-berlin.de Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to assess the stability of the complex. mdpi.com A stable RMSD over the simulation time suggests that the ligand remains securely in the binding pocket. nih.gov MD simulations are crucial for validating docking poses and understanding the nuanced, dynamic interactions that govern a ligand's biological function, providing insights that static models cannot capture. mdpi.comnih.gov

QSAR (Quantitative Structure-Activity Relationship) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used extensively in drug discovery and medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. rsc.orgnih.gov The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular features. nih.gov By quantifying these features using molecular descriptors, QSAR models can predict the activity of unsynthesized compounds, thereby guiding the rational design of more potent and selective therapeutic agents. ijpsr.comanalchemres.org

For benzamide derivatives, including the 4-aminobenzamide (B1265587) scaffold, QSAR studies are instrumental in elucidating the structural requirements for specific biological activities, such as anticonvulsant effects. nih.govnih.gov These studies help to identify key molecular properties that govern the interaction of these compounds with their biological targets. analchemres.org A typical QSAR analysis involves three main components: a dataset of structurally related compounds with experimentally determined activity, a set of calculated molecular descriptors, and a statistical method to build and validate a predictive model. ijpsr.com

Research Findings and Data

While specific QSAR models exclusively for this compound are not extensively published, research on a series of related 4-aminobenzamides provides the foundational data and structure-activity relationships necessary to construct such a model. Studies have focused on evaluating the anticonvulsant effects of N-substituted 4-aminobenzamides, revealing critical insights into how modifying the N-alkyl group influences potency. nih.gov

A study by C. R. Clark and colleagues in 1984 evaluated a series of 4-aminobenzamides for their anticonvulsant activity against maximal electroshock seizures (MES) in mice. nih.gov The results demonstrated a clear relationship between the nature of the N-substituent and the compound's efficacy, which is a cornerstone of QSAR analysis. nih.gov For instance, within the N-alkyl amide series, potency varied significantly with the size and shape of the alkyl group. nih.gov The introduction of a second aromatic ring, as in N-(alpha-methylbenzyl)benzamide, was found to produce more potent compounds. nih.gov

The data below illustrates the kind of information used to develop a QSAR model, showing how structural changes in the N-substituent impact anticonvulsant activity.

Table 1: Anticonvulsant Activity of N-Substituted 4-Aminobenzamide Derivatives

| Compound | N-Substituent | Anti-MES ED₅₀ (mg/kg, i.p. in mice) | Neurologic Deficit TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

|---|---|---|---|---|

| This compound | -CH₂CH₂CH₃ | >100 | >300 | - |

| 4-Amino-N-amylbenzamide | -(CH₂)₄CH₃ | 42.98 | 101.99 | 2.4 |

| 4-Amino-N-hexylbenzamide | -(CH₂)₅CH₃ | 46.91 | 110.00 | 2.3 |

| 4-Amino-N-cyclohexylbenzamide | -C₆H₁₁ (Cyclohexyl) | 51.35 | 143.20 | 2.8 |

| d,l-4-Amino-N-(α-methylbenzyl)benzamide | -CH(CH₃)C₆H₅ | 18.02 | 170.78 | 9.5 |

To build a QSAR model from such data, various molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. The goal is to create a mathematical equation that links these descriptors to the observed biological activity (e.g., log(1/ED₅₀)).

Table 2: Common Molecular Descriptors in QSAR Studies

| Descriptor Class | Specific Descriptor Example | Structural Feature Represented |

|---|---|---|

| Hydrophobicity | logP (Octanol-water partition coefficient) | The lipophilicity of the molecule, affecting its ability to cross cell membranes. |

| Electronic | Hammett constants (σ), Dipole Moment | The electron-donating or electron-withdrawing nature of substituents. |

| Steric/Topological | Molar Refractivity (MR), Molecular Weight, Topological Polar Surface Area (TPSA) | The size, shape, and polarity of the molecule or its substituents. ijpsr.com |

| 3D Descriptors | CoMFA/CoMSIA fields | The three-dimensional steric and electrostatic fields around the molecule. nih.gov |

| Hydrogen Bonding | Number of H-bond donors/acceptors | The potential for forming hydrogen bonds with a biological target. nih.gov |

Medicinal Chemistry Applications and Drug Discovery

4-Amino-N-propylbenzamide as a Lead Compound for Drug Development

A lead compound is a chemical starting point for the design of new drugs. The this compound structure, while simple, possesses key features that make it an attractive lead for medicinal chemists. The benzamide (B126) moiety can engage in various biological interactions, and its derivatives have been explored for a range of therapeutic properties. For instance, the core structure is present in compounds investigated for anticancer and neuroprotective effects. ontosight.ai

The primary amino group and the amide bond are critical for forming hydrogen bonds with biological targets such as enzymes and receptors, while the phenyl ring can participate in hydrophobic and π-stacking interactions. ontosight.ai The N-propyl group provides a degree of lipophilicity and a flexible linker that can be modified to optimize binding affinity and pharmacokinetic properties. ontosight.ai Research on related benzamide derivatives has shown that this scaffold can be systematically modified to enhance biological activity, leading to the development of compounds with potential as analgesics, antiemetics, and anticancer agents. The inherent versatility of the this compound scaffold makes it a valuable template for generating libraries of compounds for high-throughput screening and subsequent optimization.

Scaffold Modifications and Derivative Design Strategies

Starting from a lead compound like this compound, medicinal chemists employ various strategies to design derivatives with improved potency, selectivity, and drug-like properties. These modifications typically target different parts of the molecule: the aromatic ring, the amino group, and the N-alkyl chain.

Table 1: Examples of Scaffold Modifications on the Benzamide Core

| Modification Type | Example Substituent/Moiety | Resulting Compound Class | Potential Therapeutic Area | Reference |

|---|---|---|---|---|

| Ring Substitution | Chloro, Dichloro | Substituted Benzamides | Antipsychotic, Anticancer, Antimicrobial | ontosight.aismolecule.comontosight.ai |

| Amine Acylation | Acylated α-amino acids | N-Acylated Benzamides | Metabolic Disorders | science.gov |

| Linker Modification | Piperazinyl-propyl | Piperazinylbenzamides | Oncology, Neurology | ontosight.ai |

Incorporation of Heterocyclic Systems

Replacing or augmenting the benzamide scaffold with heterocyclic rings is a common and highly effective strategy to enhance biological activity and modulate physicochemical properties. nih.gov Heterocycles can introduce new hydrogen bonding sites, alter electronic properties, and provide rigid three-dimensional structures that can improve binding to a target protein.

For example, derivatives of a 4-aminobenzamide (B1265587) scaffold have been designed to include quinoline (B57606) and quinazoline (B50416) moieties, leading to potent inhibitors of DNA methyltransferases (DNMTs), an important target in cancer therapy. nih.gov In other studies, the N-propyl group has been replaced with more complex linkers containing heterocyclic systems like piperazine, which in turn can be substituted with other aromatic rings (e.g., a methoxyphenyl group) to create compounds with potential anticancer and neuroprotective activities. ontosight.ai The introduction of a triazoloquinazolinone system to a benzamide-like core has also been explored to develop inhibitors of polo-like kinase 1 (Plk1), another key target in oncology. acs.orgnih.gov These examples underscore the value of incorporating heterocyclic systems to expand the chemical space and biological activity of the initial benzamide scaffold.

Design of Rigid and Flexible Linkers

Flexible Linkers: Often rich in small, hydrophilic amino acids like glycine (B1666218) and serine, flexible linkers allow for movement and interaction between different domains of a molecule. nih.gov While the propyl chain is not a peptide, its conformational flexibility allows the terminal functional group to adopt an optimal position for binding within a receptor pocket.

Rigid Linkers: In contrast, rigid linkers are used to maintain a specific distance and orientation between two parts of a molecule, which can be critical for preserving the independent functions of different pharmacophoric elements. nih.gov Alpha-helical structures or proline-rich sequences are often used to create rigidity. nih.gov In the context of benzamide derivatives, replacing the flexible propyl chain with a more constrained unit, such as a cyclic or bicyclic system, can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity. ontosight.ai For instance, attaching a bulky, rigid tricyclic decane (B31447) ring system via a propylamine (B44156) linker creates a conformationally restricted analogue. ontosight.ai

The choice between a flexible and a rigid linker depends on the specific biological target and the desired mode of interaction. mdpi.com

Conformationally Restricted Analogues

Reducing the conformational flexibility of a lead compound can be a powerful strategy to increase its biological activity. By locking the molecule into its "bioactive" conformation—the shape it adopts when bound to its target—potency and selectivity can be significantly enhanced. This is because less entropic penalty is paid upon binding. For the this compound scaffold, conformational restriction can be achieved by incorporating the flexible N-propyl chain into a ring structure or by introducing bulky groups that limit bond rotation.

An example of this approach is the creation of derivatives that incorporate a rigid tricyclic system, such as a tricyclodecane moiety, attached to the benzamide core through a propylamine linker. ontosight.ai This strategy drastically reduces the number of possible conformations, presenting a more defined shape to the biological target. Such modifications can lead to improved pharmacological profiles, including enhanced specificity for targets like dopamine (B1211576) receptors. ontosight.ai

Pharmacophore Modeling and Virtual Screening

Modern drug discovery heavily relies on computational techniques like pharmacophore modeling and virtual screening to accelerate the identification of new lead compounds. fu-berlin.de

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. For a derivative of this compound, a pharmacophore model might include features such as a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the amide carbonyl), and a hydrophobic/aromatic region (the phenyl ring). core.ac.uk

Once a pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. fu-berlin.de This allows researchers to rapidly identify novel scaffolds that match the pharmacophore but may have a completely different underlying chemical structure from the original lead. uniroma1.it For example, a virtual screen based on a benzamide-containing hit compound led to the identification of a triazoloquinazolinone scaffold as a novel inhibitor of the polo-box domain of Plk1. acs.orgnih.gov These computational methods help prioritize which compounds to synthesize and test, saving significant time and resources.

Preclinical Studies and In Vitro / In Vivo Evaluation Strategies

After the design and synthesis of new derivatives based on the this compound scaffold, their biological activity must be evaluated through a series of preclinical studies. These studies typically begin with in vitro assays and progress to in vivo models for the most promising candidates.

In Vitro Evaluation: This involves testing the compounds in a controlled laboratory environment outside of a living organism. Common in vitro assays include: